2-(N-Boc-アミノメチル)-4-フルオロフェニルボロン酸

説明

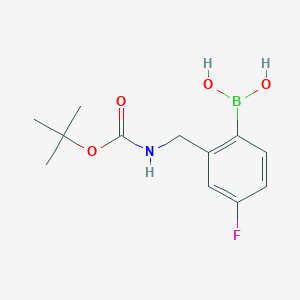

2-(N-Boc-aminomethyl)-4-fluorophenylboronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring substituted with a fluorine atom and an N-Boc-aminomethyl group

科学的研究の応用

2-(N-Boc-aminomethyl)-4-fluorophenylboronic acid has several scientific research applications, including:

Medicinal Chemistry: Used as a building block in the synthesis of boron-containing drugs and bioactive molecules.

Molecular Biology: Utilized in the development of boron-based probes for imaging and diagnostic applications.

Organic Synthesis: Employed in cross-coupling reactions to form carbon-carbon bonds, facilitating the synthesis of complex organic molecules.

Material Science: Incorporated into polymers and materials for enhanced properties such as fluorescence and conductivity.

作用機序

Target of Action

The primary targets of 2-(N-Boc-aminomethyl)-4-fluorophenylboronic acid are bacterial membranes . This compound is a part of a class of molecules known as cationic polymers, which are thought to be the last frontier in antibacterial development .

Mode of Action

The compound interacts with its targets by damaging the bacterial membranes . This interaction is facilitated by the cationic nature of the compound, which allows it to bind to the negatively charged bacterial membranes . This binding disrupts the integrity of the membrane, leading to bacterial cell death .

Biochemical Pathways

The compound affects the biochemical pathways related to bacterial cell membrane integrity . By disrupting these pathways, the compound prevents the normal functioning of the bacterial cell, leading to its death .

Pharmacokinetics

Similar compounds are known to have good bioavailability due to their ability to bind to bacterial membranes .

Result of Action

The result of the compound’s action is the death of bacterial cells . This is achieved through the disruption of the bacterial cell membrane, which prevents the normal functioning of the cell .

Action Environment

The action of 2-(N-Boc-aminomethyl)-4-fluorophenylboronic acid is influenced by environmental factors such as the presence of other bacteria and the pH of the environment . These factors can affect the compound’s efficacy and stability .

生化学分析

Biochemical Properties

2-(N-Boc-aminomethyl)-4-fluorophenylboronic acid plays a significant role in biochemical reactions, particularly in the field of enzyme inhibition and protein interactions. This compound interacts with enzymes such as proteases and kinases, where the boronic acid group forms reversible covalent bonds with the active site serine or threonine residues. These interactions can inhibit enzyme activity, making 2-(N-Boc-aminomethyl)-4-fluorophenylboronic acid a valuable tool for studying enzyme mechanisms and developing enzyme inhibitors .

Cellular Effects

The effects of 2-(N-Boc-aminomethyl)-4-fluorophenylboronic acid on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it can inhibit the activity of specific kinases, leading to altered phosphorylation states of downstream signaling proteins. This modulation can affect processes such as cell proliferation, apoptosis, and differentiation .

Molecular Mechanism

At the molecular level, 2-(N-Boc-aminomethyl)-4-fluorophenylboronic acid exerts its effects through binding interactions with biomolecules. The boronic acid group can form reversible covalent bonds with diols and hydroxyl groups on biomolecules, leading to enzyme inhibition or activation. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby altering the transcriptional landscape of the cell .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(N-Boc-aminomethyl)-4-fluorophenylboronic acid can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that 2-(N-Boc-aminomethyl)-4-fluorophenylboronic acid remains stable under specific conditions, but its activity can diminish over extended periods due to hydrolysis or oxidation . Long-term exposure to this compound in in vitro or in vivo studies can lead to cumulative effects on cellular processes, necessitating careful consideration of experimental conditions.

Dosage Effects in Animal Models

The effects of 2-(N-Boc-aminomethyl)-4-fluorophenylboronic acid vary with different dosages in animal models. At low doses, this compound can selectively inhibit target enzymes without causing significant toxicity. At higher doses, it may exhibit toxic or adverse effects, such as off-target enzyme inhibition or disruption of cellular homeostasis. Threshold effects have been observed, where a specific dosage range elicits the desired biochemical response without causing harm to the organism .

Metabolic Pathways

2-(N-Boc-aminomethyl)-4-fluorophenylboronic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. This compound can affect metabolite levels by inhibiting key enzymes in metabolic pathways, leading to altered metabolic states. For example, it can inhibit enzymes involved in glycolysis or the tricarboxylic acid cycle, resulting in changes in energy production and metabolite accumulation .

Transport and Distribution

The transport and distribution of 2-(N-Boc-aminomethyl)-4-fluorophenylboronic acid within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes or passively diffuse into cells, where it interacts with intracellular targets. The localization and accumulation of 2-(N-Boc-aminomethyl)-4-fluorophenylboronic acid within specific cellular compartments can influence its activity and function .

Subcellular Localization

The subcellular localization of 2-(N-Boc-aminomethyl)-4-fluorophenylboronic acid is determined by targeting signals and post-translational modifications. This compound can be directed to specific compartments or organelles, such as the nucleus, mitochondria, or endoplasmic reticulum, where it exerts its biochemical effects. The localization of 2-(N-Boc-aminomethyl)-4-fluorophenylboronic acid can impact its activity and function, as it may interact with different sets of biomolecules in distinct cellular environments .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(N-Boc-aminomethyl)-4-fluorophenylboronic acid typically involves the following steps:

Formation of the Boronic Acid Group: The phenylboronic acid moiety can be introduced through a Suzuki-Miyaura coupling reaction. This involves the reaction of an aryl halide with a boronic acid or boronate ester in the presence of a palladium catalyst and a base.

Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination of the phenyl ring using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

Attachment of the N-Boc-Aminomethyl Group: The N-Boc-aminomethyl group can be introduced through a nucleophilic substitution reaction. This involves the reaction of a suitable amine with a Boc-protected aminomethyl halide or tosylate.

Industrial Production Methods

Industrial production of 2-(N-Boc-aminomethyl)-4-fluorophenylboronic acid may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to enhance yield and purity.

化学反応の分析

Types of Reactions

2-(N-Boc-aminomethyl)-4-fluorophenylboronic acid undergoes various types of chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to a phenol using oxidizing agents such as hydrogen peroxide or sodium perborate.

Reduction: The N-Boc-aminomethyl group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The fluorine atom can participate in nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, sodium perborate, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nucleophiles such as amines, thiols, and alcohols.

Major Products Formed

Oxidation: Formation of 2-(N-Boc-aminomethyl)-4-fluorophenol.

Reduction: Formation of 2-(aminomethyl)-4-fluorophenylboronic acid.

Substitution: Formation of various substituted phenylboronic acids depending on the nucleophile used.

類似化合物との比較

Similar Compounds

Phenylboronic Acid: Lacks the fluorine and N-Boc-aminomethyl groups, making it less versatile in certain synthetic applications.

4-Fluorophenylboronic Acid: Similar but lacks the N-Boc-aminomethyl group, limiting its use in peptide synthesis and other applications requiring amine functionality.

2-(N-Boc-aminomethyl)phenylboronic Acid:

Uniqueness

2-(N-Boc-aminomethyl)-4-fluorophenylboronic acid is unique due to the presence of both the fluorine atom and the N-Boc-aminomethyl group. This combination enhances its reactivity and versatility in synthetic and medicinal chemistry applications, making it a valuable compound for researchers.

生物活性

2-(N-Boc-aminomethyl)-4-fluorophenylboronic acid is a boronic acid derivative notable for its unique structural features, including a fluorophenyl group and a tert-butoxycarbonyl (Boc) protected amine. With a molecular formula of C₁₂H₁₇BFNO₄ and a molecular weight of approximately 269.1 g/mol, this compound has shown significant potential in medicinal chemistry, particularly in enzyme inhibition and drug development.

Biological Activity Overview

The biological activity of 2-(N-Boc-aminomethyl)-4-fluorophenylboronic acid primarily revolves around its ability to inhibit specific enzymes, particularly proteases involved in various metabolic pathways. Studies indicate that this compound effectively interacts with serine and cysteine proteases, leading to the inhibition of their activity, which is crucial for therapeutic applications targeting diseases associated with enzyme dysfunctions.

The mechanism by which 2-(N-Boc-aminomethyl)-4-fluorophenylboronic acid exerts its biological effects involves the formation of reversible covalent bonds with diols present in biological molecules. This interaction is significant for its role in enzyme inhibition, making it a candidate for further exploration in drug design.

Comparative Analysis

To better understand the uniqueness of 2-(N-Boc-aminomethyl)-4-fluorophenylboronic acid, a comparison with structurally similar compounds is provided below:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 4-Fluorophenylboronic Acid | Simple phenylboronic structure | Lacks amine functionality; less versatile in reactions |

| N-Boc-aminomethylphenylboronic Acid | Similar amine protection | Does not contain fluorine; different reactivity |

| 3-(N-Boc-aminomethyl)phenylboronic Acid | Different substitution on phenyl ring | Distinct reactivity profile due to substitution |

The presence of both the fluorine atom and the Boc-protected amine enhances the reactivity and utility of 2-(N-Boc-aminomethyl)-4-fluorophenylboronic acid in specific applications, distinguishing it from other compounds in its class.

Case Studies and Research Findings

Recent research has highlighted the enzyme-inhibiting capabilities of this compound. For instance, studies have demonstrated its effectiveness against various proteases, showcasing its potential as a therapeutic agent in conditions where protease activity is dysregulated.

- Enzyme Inhibition Studies : In vitro assays have shown that 2-(N-Boc-aminomethyl)-4-fluorophenylboronic acid can inhibit serine proteases with IC50 values indicating potent activity. These findings suggest its potential application in treating diseases such as cancer and inflammatory disorders where such enzymes play critical roles.

- Binding Affinity : Research focusing on binding interactions has revealed that this compound exhibits high binding affinity for specific enzyme targets, further supporting its candidacy for drug development.

- Antimicrobial Activity : Preliminary studies also suggest that derivatives of this compound may possess antimicrobial properties, although further investigation is required to elucidate these effects comprehensively.

特性

IUPAC Name |

[4-fluoro-2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17BFNO4/c1-12(2,3)19-11(16)15-7-8-6-9(14)4-5-10(8)13(17)18/h4-6,17-18H,7H2,1-3H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WANLARIENVQVRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1)F)CNC(=O)OC(C)(C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17BFNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00395029 | |

| Record name | (2-{[(tert-Butoxycarbonyl)amino]methyl}-4-fluorophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00395029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

850568-64-8 | |

| Record name | (2-{[(tert-Butoxycarbonyl)amino]methyl}-4-fluorophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00395029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(Aminomethyl)-4-fluorobenzeneboronic acid, N-BOC protected | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。